molecular formula C15H17NO6 B7806214 [(Furan-2-yl)methyl][(4-methoxyphenyl)methyl]amine; oxalic acid

[(Furan-2-yl)methyl][(4-methoxyphenyl)methyl]amine; oxalic acid

Cat. No.: B7806214
M. Wt: 307.30 g/mol
InChI Key: AKDRUNQHDTXMNM-UHFFFAOYSA-N
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Description

This compound is a combination of furan, a heterocyclic organic compound, and methoxyphenylmethylamine, an organic compound containing a methoxyphenyl functional group and a methylamine functional group . It’s used in the synthesis of functionalized β-lactams .


Synthesis Analysis

Functionalized β-lactams were synthesized by the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ . This synthesis process involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a furan ring and a methoxyphenylmethylamine group . The exact structure can be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it reacts with ketenes to form functionalized β-lactams . It also undergoes protodeboronation, a reaction that involves the removal of a boron atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For example, NMR spectroscopy can provide information about its chemical structure .

Safety and Hazards

This compound has several hazard statements associated with it, including H302, H315, H318, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.C2H2O4/c1-15-12-6-4-11(5-7-12)9-14-10-13-3-2-8-16-13;3-1(4)2(5)6/h2-8,14H,9-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDRUNQHDTXMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=CO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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